6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid
Overview
Description
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is 1S/C8H5ClN2O2/c9-5-3-6 (8 (12)13)7-10-1-2-11 (7)4-5/h1-4H, (H,12,13) . The compound’s canonical SMILES is C1=CN2C=C (C=C (C2=N1)C (=O)O)Cl .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 54.6 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound’s XLogP3-AA is 1.9 .Scientific Research Applications
Coordination Polymers and Supramolecular Frameworks :
- Yin et al. (2021) explored the use of a ligand related to 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid in constructing zero-dimensional complexes and one-dimensional coordination polymers. These structures were further assembled into porous three-dimensional frameworks, demonstrating the potential of this ligand in materials science and nanotechnology (Yin, Li, Yan, & Yong, 2021).
Synthesis of Biologically Active Scaffolds :
- Yakovenko and Vovk (2021) developed methods for synthesizing 6-amino- and 6-oxoimidazo pyridines, showcasing the chemical versatility and potential for creating biologically active compounds using a structure similar to 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid (Yakovenko & Vovk, 2021).
Optical and Fluorescence Studies :
- Ge et al. (2014) synthesized novel derivatives from a compound structurally related to 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid and investigated their fluorescence spectral characteristics. This study contributes to the understanding of optical properties in chemical compounds (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Antitumor Activity Research :
- Liu et al. (2020) conducted research on Cu(II)-based coordination complexes made with substituted imidazo[1,2-α]pyridine ligands, similar to 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid. Their study assessed the inhibitory effects of these complexes on human myocardial aneurysm cells, contributing to oncological research (Liu, Zhuo, Chen, Han, Wang, & Hou, 2020).
Safety And Hazards
properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWXIJAFJJYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469929 | |
Record name | 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid | |
CAS RN |
155735-02-7 | |
Record name | 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.